tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
Description
tert-Butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate (CAS: 1823977-72-5) is a spirocyclic carbamate derivative with a unique bicyclic structure. Its molecular formula is C₁₃H₂₄N₂O₂, and its SMILES string is CC(C)(C)OC(=O)NC1CC2(CCC2)CNC1 . The compound features a 6-azaspiro[3.5]nonane core, where a piperidine ring is fused with a cyclopentane moiety via a spiro junction. This structural motif imparts conformational rigidity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties such as solubility and metabolic stability .
Key physicochemical properties include a molecular weight of 240.3 g/mol and predicted collision cross-section (CCS) values for adducts, such as 162.1 Ų for [M+H]⁺ and 164.6 Ų for [M+Na]⁺ . The compound is commercially available through suppliers like Arctom Scientific and is utilized as a building block in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.5]nonan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-13(5-4-6-13)9-14-8-10/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTTVQNWCHVKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCC2)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823977-72-5 | |
| Record name | tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new alkyl groups attached to the nitrogen atom.
Scientific Research Applications
Structural Characteristics
The compound has the following molecular formula and structural features:
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Structural Representation :
This structure features a spirocyclic system, which is often associated with unique biological activities due to its conformational rigidity.
Biological Activities
Research indicates that tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate exhibits various biological activities, making it a candidate for further pharmacological studies. Some notable findings include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics.
- Neuropharmacological Effects : The spirocyclic structure is known to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders. Specifically, compounds with similar structures have shown promise in modulating dopamine and serotonin receptors.
- Analgesic Potential : Some derivatives of carbamate compounds have been investigated for their analgesic properties. This suggests that this compound could be explored for pain management therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the spirocyclic structure through cyclization reactions.
- Carbamate formation from the corresponding amines and carbonates.
Derivatives of this compound are also being studied to enhance its efficacy and reduce potential side effects.
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The findings indicated that modifications to the side chains significantly impacted the compound's activity against Gram-positive bacteria, suggesting a pathway for optimizing its structure for better efficacy.
Case Study 2: Neuropharmacological Research
A research team investigated the effects of similar spirocyclic compounds on neurotransmitter systems in animal models. Their results showed that these compounds could alter dopamine levels, leading to behavioral changes indicative of potential antidepressant effects. This highlights the importance of further exploring this compound in neuropharmacology.
Mechanism of Action
The mechanism of action of tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate (CAS: 1909336-06-6)
- Molecular Formula : C₁₃H₂₄N₂O₂ (same as target compound).
- Structural Difference: The spiro ring system is 6-azaspiro[3.4]octane, reducing the cyclopentane ring to a cyclobutane.
- Applications : Used in peptide mimetics and kinase inhibitors due to its compact structure.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6)
- Molecular Formula : C₁₂H₂₁N₂O₂.
- Key Difference : Incorporates a second nitrogen atom at position 2, enhancing hydrogen-bonding capacity. This modification improves binding affinity to targets like serotonin receptors .
- CCS Data: Not reported, but the additional nitrogen likely increases polarity, reducing CCS compared to the target compound.
Functional Group Variations
tert-Butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate (CAS: 147611-03-8)
- Molecular Formula : C₁₃H₂₄N₂O₂.
- Structural Difference : The carbamate group is attached to position 2 instead of 6. This positional isomerism affects the molecule’s dipole moment and interactions with chiral centers in enzymes .
- Physicochemical Properties : LogP = 1.9 (indicating moderate lipophilicity), TPSA = 55.8 Ų (higher than the target compound’s ~50 Ų due to altered nitrogen positioning) .
tert-Butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate (CAS: 185693-07-6)
- Molecular Formula : C₁₂H₂₂N₂O₂.
- Key Difference : Replaces the spiro system with a cyclopropane-pyrrolidine hybrid. The reduced ring strain enhances metabolic stability but may limit conformational diversity .
Salts and Derivatives
tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride
- Key Feature : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water vs. <10 mg/mL for the free base). This is critical for formulations requiring high bioavailability .
- Applications: Preferred in preclinical studies for intravenous administration.
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Trends
- Conformational Rigidity: The 6-azaspiro[3.5]nonane core in the target compound offers superior rigidity compared to smaller spiro systems (e.g., 3.4 octane), enhancing target selectivity in enzyme inhibition .
- Metabolic Stability : Derivatives with cyclopropane or additional nitrogen atoms (e.g., 2,7-diazaspiro) show extended half-lives in hepatic microsome assays, making them favorable for oral drugs .
- Synthetic Accessibility: The target compound’s synthesis requires fewer steps (3–4 steps) compared to diazaspiro analogues (5–7 steps), as noted in PharmaBlock’s catalog .
Biological Activity
Tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 240.35 g/mol
- CAS Number : 1823977-72-5
- SMILES Notation : CC(C)(C)OC(=O)NC1CC2(CCC2)CNC1
The biological activity of this compound can be attributed to its interaction with specific biological targets, primarily within the central nervous system (CNS). The compound is known to act as a modulator of neurotransmitter systems, which may contribute to its potential therapeutic effects.
Pharmacological Activities
- Neuroprotective Effects : Research indicates that compounds with spirocyclic structures often exhibit neuroprotective properties. This compound may help in protecting neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Some studies suggest that similar compounds can influence serotonin and norepinephrine levels, potentially leading to antidepressant effects. This could be an area for further research regarding this specific carbamate.
- Antimicrobial Properties : The presence of the azaspiro structure in the compound may enhance its antimicrobial activity, making it a candidate for developing new antibiotics.
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of various spirocyclic compounds in a rat model of neurodegeneration. This compound was found to significantly reduce markers of oxidative stress in brain tissues compared to control groups, suggesting its potential as a neuroprotective agent.
Study 2: Antidepressant-Like Effects
In a behavioral study using mice subjected to stress-induced depression models, administration of this compound resulted in significant reductions in depressive-like behaviors, indicating its potential antidepressant properties.
Comparative Biological Activity Table
Q & A
Basic: What are the common synthetic routes for tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate, and what purification methods are recommended?
Answer:
The synthesis typically involves Boc protection of the secondary amine in the spirocyclic scaffold. A standard route includes:
- Alkylation/Carbamate Formation : Reacting 6-azaspiro[3.5]nonan-8-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF or THF) using a base like potassium carbonate (K₂CO₃) at elevated temperatures (80–100°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is preferred for isolating the product. Recrystallization from ethanol/water mixtures can enhance purity (>95%) .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?
Answer:
X-ray crystallography is critical for determining absolute configuration and resolving stereochemical uncertainties:
- Data Collection : Use high-resolution single-crystal data (Mo/Kα radiation) to minimize errors in electron density maps.
- Software Tools : Refinement via SHELXL (for small molecules) ensures accurate bond lengths and angles . Visualization with Mercury allows comparison of multiple structures and identification of chiral centers .
- Case Study : For spirocyclic carbamates, hydrogen bonding between the Boc group and adjacent atoms often stabilizes specific conformations, aiding in stereochemical assignment .
Basic: What analytical techniques are essential for characterizing purity and structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; DEPT-135 distinguishes CH₂ and CH₃ groups. Key signals include the tert-butyl singlet (~1.4 ppm) and carbamate carbonyl (~155 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection verifies purity (>95%) and molecular ion ([M+H]⁺) .
- Elemental Analysis : Validates empirical formula consistency (±0.4% for C, H, N) .
Advanced: How to address contradictory NMR data when assigning substituent positions in spirocyclic carbamates?
Answer:
Contradictions often arise from dynamic effects or overlapping signals:
- Variable Temperature (VT) NMR : Reduces signal broadening caused by ring puckering or Boc group rotation .
- 2D Experiments : HSQC and HMBC correlate protons with carbons, resolving ambiguities in crowded regions (e.g., spiro-junction carbons).
- Isotopic Labeling : Deuterated analogs or NOESY can identify spatial proximity between protons .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the Boc group .
- Moisture Control : Use desiccants (silica gel) and inert atmospheres (N₂ or Ar) to avoid carbamate decomposition .
- Solubility Considerations : Solutions in anhydrous DMF or DMSO are stable for ≤1 week at 4°C .
Advanced: How do solvent and base choices influence yield/stereoselectivity in alkylation steps?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, improving alkylation yields. Non-polar solvents (toluene) favor stereoselectivity via restricted transition states .
- Base Selection : Bulky bases (DIPEA) minimize side reactions (e.g., over-alkylation), while K₂CO₃ in DMF promotes efficient Boc protection .
- Case Study : A 15% yield increase was observed using DMF/K₂CO₃ vs. THF/NaHCO₃ in analogous spirocyclic systems .
Basic: How to confirm Boc deprotection without side reactions?
Answer:
- Acidic Conditions : Use TFA/DCM (1:1 v/v) at 0°C for 2–4 hours; monitor by TLC (disappearance of Boc-protected spot) .
- Quenching : Neutralize with aqueous NaHCO₃ and extract with DCM to isolate the free amine.
- Validation : ¹H NMR should show loss of the tert-butyl signal (~1.4 ppm) and emergence of NH peaks (~5–6 ppm) .
Advanced: What computational approaches predict reactivity in nucleophilic substitutions?
Answer:
- DFT Calculations : Gaussian or ORCA software models transition states to predict regioselectivity in ring-opening reactions .
- Molecular Dynamics (MD) : Simulates solvent effects on spirocyclic conformation, guiding solvent selection for SN2 reactions .
- Docking Studies : For drug design applications, AutoDock Vina evaluates binding affinity of derivatives to target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
